Ortho-Amino Group Enables Exclusive Access to Quinazolin-4(3H)-one Scaffolds via Tandem CuAAC/Cyclization
Unlike N-propargyl benzamide (which lacks the 2-amino group), 2-amino-N-(prop-2-yn-1-yl)benzamide hydrochloride furnishes both a CuAAC-reactive alkyne and an intramolecular nucleophile essential for quinazolinone formation. In a representative study, the free base analogue was synthesized in 51% isolated yield and subsequently employed under Cu(OTf)₂/microwave conditions with aromatic aldehydes and glycosyl azides to produce triazolyl quinazolinones. Six final compounds exhibited GLUT4 translocation activity comparable to rosiglitazone [1]. The N-propargyl benzamide comparator cannot participate in this cyclization cascade, making the ortho-amino group an absolute structural requirement for this pharmacologically validated transformation.
| Evidence Dimension | Synthetic capability (access to quinazolin-4(3H)-one scaffold) |
|---|---|
| Target Compound Data | Enables tandem CuAAC/cyclization; free base synthesis yield: 51% (literature) |
| Comparator Or Baseline | N-(prop-2-yn-1-yl)benzamide: lacks ortho-amino group; quinazolinone formation structurally impossible |
| Quantified Difference | Qualitative – only the 2-amino variant permits the tandem reaction sequence |
| Conditions | Cu(OTf)₂, microwave irradiation, aromatic aldehyde, glycosyl azide (ref. [1]) |
Why This Matters
For procurement, this single structural feature determines whether the building block can access the therapeutically relevant quinazolinone chemical space, directly impacting downstream lead-generation programs.
- [1] Synthesis of novel glycosyl-1,2,3-1H-triazolyl methyl quinazolin-4(3H)-ones and their effect on GLUT4 translocation. Tetrahedron, 2017, 73, 1377-1387. DOI: 10.1016/j.tet.2016.11.074 View Source
